molecular formula C16H25IO3 B6207962 ethyl 3-cycloheptyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate CAS No. 2703781-52-4

ethyl 3-cycloheptyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B6207962
CAS No.: 2703781-52-4
M. Wt: 392.3
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Description

Ethyl 3-cycloheptyl-1-(iodomethyl)-2-oxabicyclo[211]hexane-4-carboxylate is a complex organic compound featuring a bicyclic structure with an oxirane ring and an ester functional group

Properties

CAS No.

2703781-52-4

Molecular Formula

C16H25IO3

Molecular Weight

392.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-cycloheptyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition and halogenation steps to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the iodomethyl group, leading to the formation of iodocarboxylic acids or other oxidized derivatives.

  • Reduction: : Reduction of the ester group can yield the corresponding alcohol. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: : The iodomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include thiols, amines, and alkoxides, leading to the formation of thioethers, amines, and ethers, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium thiolate (NaSR), sodium amide (NaNH2), or sodium alkoxide (NaOR) in polar aprotic solvents.

Major Products

    Oxidation: Iodocarboxylic acids.

    Reduction: Alcohols.

    Substitution: Thioethers, amines, ethers.

Scientific Research Applications

Ethyl 3-cycloheptyl-1-(iodomethyl)-2-oxabicyclo[21

  • Medicinal Chemistry: : The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing new pharmaceuticals with improved efficacy and selectivity.

  • Materials Science: : Its bicyclic structure and functional groups can be exploited in the synthesis of novel polymers and materials with specific mechanical and chemical properties.

  • Chemical Biology: : The compound can be used as a probe to study biological processes involving esterases and other enzymes that interact with ester functional groups.

Mechanism of Action

The mechanism by which ethyl 3-cycloheptyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The iodomethyl group can participate in covalent bonding with nucleophilic sites in proteins, leading to inhibition or activation of enzymatic functions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-cycloheptyl-1-(bromomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate: Similar structure but with a bromomethyl group instead of an iodomethyl group. This compound may exhibit different reactivity and biological activity due to the different halogen atom.

    Ethyl 3-cycloheptyl-1-(chloromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate: Another analog with a chloromethyl group, which may have distinct chemical properties and applications.

Uniqueness

Ethyl 3-cycloheptyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is unique due to the presence of the iodomethyl group, which provides a versatile site for further chemical modifications. This makes it particularly valuable in synthetic chemistry for the development of new compounds with tailored properties.

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